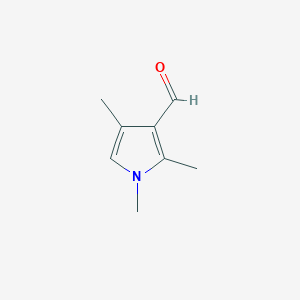
1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of pyrrole derivatives with formaldehyde under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial production may also involve continuous flow reactors to ensure consistent product quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The alde
Biologische Aktivität
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde is a compound of interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrrole ring structure with three methyl groups and an aldehyde functional group. This structure contributes to its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, which modulates enzyme function and alters metabolic pathways.
- Cellular Signaling Modulation : It may influence signal transduction pathways that are crucial for cellular responses to stimuli, potentially leading to anti-inflammatory or anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has shown promise in anticancer research. A study involving derivatives of pyrrole compounds indicated that modifications on the pyrrole ring could enhance cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions could significantly improve the potency against tumor cells while minimizing toxicity to normal cells .
Study on Antituberculosis Activity
A notable study evaluated pyrrole derivatives for their antitubercular properties. Although this compound was not the primary focus, related compounds demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis. The findings suggest that similar structural motifs may confer beneficial properties for targeting tuberculosis .
Cytotoxicity Assessment
In a cytotoxicity assessment using human cancer cell lines, this compound exhibited varying degrees of cytotoxic effects depending on concentration. At lower concentrations, it displayed minimal effects on cell viability; however, higher concentrations led to significant reductions in cell survival rates. This dosage-dependent response emphasizes the importance of careful dosing in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Cytotoxicity Level |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 3,4-Dimethylpyrrole | Low | Moderate | Low |
| Pyrrole-2-carboxamide | High | Very High | Low |
This table illustrates the comparative biological activities of this compound with other pyrrole derivatives.
Eigenschaften
IUPAC Name |
1,2,4-trimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-9(3)7(2)8(6)5-10/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIDDWMPJPUIRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













